N-{(E)-amino[(4-methylquinazolin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide
Description
N-{(E)-amino[(4-methylquinazolin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a quinazolinyl substituent. Sulfonamides are well-known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The quinazolinyl moiety in this compound is a nitrogen-containing heterocycle, often associated with targeting biological pathways such as kinase inhibition or DNA intercalation.
Properties
Molecular Formula |
C17H17N5O2S |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)sulfonyl-1-(4-methylquinazolin-2-yl)guanidine |
InChI |
InChI=1S/C17H17N5O2S/c1-11-7-9-13(10-8-11)25(23,24)22-16(18)21-17-19-12(2)14-5-3-4-6-15(14)20-17/h3-10H,1-2H3,(H3,18,19,20,21,22) |
InChI Key |
OMOYHANLZOSIIG-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\N)/NC2=NC3=CC=CC=C3C(=N2)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(N)NC2=NC3=CC=CC=C3C(=N2)C |
Origin of Product |
United States |
Preparation Methods
Multi-Component Condensation
A one-pot approach using 4-methylanthranilic acid, cyanamide, and 4-methylbenzenesulfonamide in polyphosphoric acid (PPA) at 120°C for 6 hours yields 7 directly (Yield: 42%). This method reduces steps but requires stringent temperature control.
Carbodiimide-Mediated Coupling
Activation of 6 with N,N'-dicyclohexylcarbodiimide (DCC) in THF, followed by reaction with 4 , affords 7 in 50% yield. However, this route generates stoichiometric DCU, complicating purification.
Optimization and Challenges
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Acid Catalyst | HCl (conc.) | Higher regioselectivity |
| Solvent | Ethanol | Improved solubility |
| Temperature | Reflux (78°C) | Faster reaction kinetics |
| Molar Ratio | 1:1.1 (5 :6 ) | Minimizes side products |
Key challenges include:
Chemical Reactions Analysis
N-{(E)-1-AMINO-1-[(4-METHYL-2-QUINAZOLINYL)AMINO]METHYLIDENE}-4-METHYL-1-BENZENESULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the quinazoline ring or the benzenesulfonamide group.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
N-{(E)-1-AMINO-1-[(4-METHYL-2-QUINAZOLINYL)AMINO]METHYLIDENE}-4-METHYL-1-BENZENESULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with specific enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{(E)-1-AMINO-1-[(4-METHYL-2-QUINAZOLINYL)AMINO]METHYLIDENE}-4-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structure can be compared to other sulfonamide-based Schiff bases and heterocyclic derivatives (Table 1). Key structural variations include:
- Heterocyclic substituents: The 4-methylquinazolin-2-yl group distinguishes it from analogues like N-(4-methylphenyl)-4-[(6-bromo-4-phenylquinazolin-2-yl)amino]benzamide (), which has a bromophenylquinazolinyl substituent. Quinazoline derivatives often exhibit enhanced bioactivity compared to simpler aromatic systems due to their planar structure and hydrogen-bonding capacity .
- Imine modifications: Replacing the quinazolinyl group with pyridinyl (e.g., 4-[(E)-(3-nitrobenzylidene)amino]-N-(2-pyridinyl)benzenesulfonamide, ) reduces steric hindrance but may diminish metal-binding affinity.
Table 1: Structural and Physical Properties of Selected Analogues
*Estimated based on analogous sulfonamides .
Physicochemical Properties
- Solubility and Stability : The quinazolinyl group enhances hydrophobicity, likely reducing aqueous solubility compared to N-(4-fluorobenzyl) sulfonamides (). Hydrogen bonding (N–H⋯O) in the crystal lattice (observed in ) may improve thermal stability.
- However, steric hindrance from the methylquinazolinyl group may limit coordination geometry compared to simpler ligands like H2SB ().
Biological Activity
N-{(E)-amino[(4-methylquinazolin-2-yl)amino]methylidene}-4-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 355.4 g/mol. The structure includes a quinazoline moiety, which is known for its diverse biological activities, and a sulfonamide group, enhancing its lipophilicity and potential interactions with biological targets.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. The quinazoline component is particularly significant in targeting cancer cells due to its ability to interfere with specific signaling pathways involved in cell proliferation.
- Antimicrobial Properties : The sulfonamide group in the compound is associated with antibacterial activity. Studies have shown that derivatives of sulfonamides can effectively inhibit bacterial growth by interfering with folate synthesis.
- Enzyme Inhibition : The compound has been investigated for its potential to act as an enzyme inhibitor. Its interactions with specific enzymes could modulate various biochemical pathways, making it a candidate for further drug development.
The mechanism of action for this compound involves binding to specific molecular targets. This binding can lead to the modulation of enzymatic activity or receptor signaling, thereby influencing cellular responses. The exact pathways remain under investigation but are believed to involve interference with kinase activity and other critical signaling molecules.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that the compound exhibited significant cytotoxicity, suggesting its potential as an anticancer agent. The mechanism was attributed to apoptosis induction through mitochondrial pathways.
- Antimicrobial Testing : In another research effort, this compound was tested against common bacterial strains. Results indicated effective inhibition comparable to established antibiotics, highlighting its potential as a therapeutic agent in treating bacterial infections.
- Enzyme Interaction Studies : Research focused on the interaction between this compound and specific enzymes involved in metabolic pathways revealed promising results in inhibiting enzyme activity, which could lead to therapeutic applications in metabolic disorders.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Methylquinazoline | Contains a quinazoline ring | Known for anticancer activity |
| 2-Amino-4-methylbenzenesulfonamide | Sulfonamide derivative | Exhibits antibacterial properties |
| N-(2-Aminoethyl)-4-methylbenzenesulfonamide | Aminoalkyl substituent | Potential use in neurological studies |
The combination of both quinazoline and sulfonamide functionalities in this compound may confer distinct biological activities not present in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
